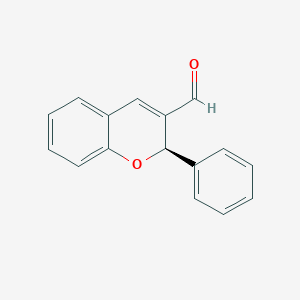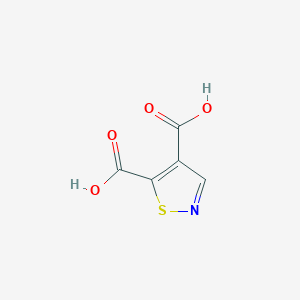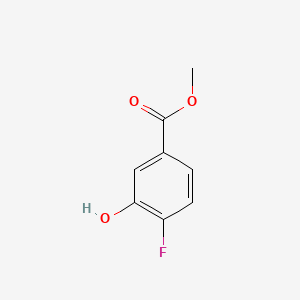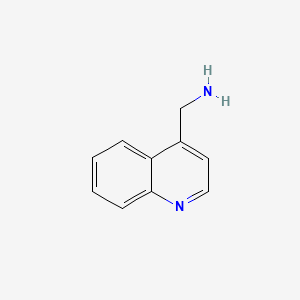
1-苄基-3-氰基-1H-吡咯-2-羧酸
描述
1-Benzyl-3-cyano-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 . It is a pyrrole derivative, which is a class of heterocyclic compounds .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines to pyrroles , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines .Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-cyano-1H-pyrrole-2-carboxylic acid consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, attached to a benzyl group, a cyano group, and a carboxylic acid group .Chemical Reactions Analysis
Pyrrole derivatives, including 1-Benzyl-3-cyano-1H-pyrrole-2-carboxylic acid, can undergo a variety of chemical reactions. These include N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride , and Michael addition with electrophilic olefins .Physical And Chemical Properties Analysis
1-Benzyl-3-cyano-1H-pyrrole-2-carboxylic acid has a melting point of 166-167 °C and a predicted boiling point of 448.4±35.0 °C . Its density is predicted to be 1.20±0.1 g/cm3 .科学研究应用
从生物基原料合成吡咯-2-羧酸
该化合物可以从生物基原料如纤维素和几丁质合成 . 优化的合成条件导致 50% 的吡咯-2-羧酸 (PCA) 产率,从温度变化的 NMR 研究中获得了见解 . 此应用意义重大,因为它允许建立基于 PCA 的化学空间 .
医药杂环芳烃中的关键成分
吡咯,该化合物的组成部分,是关键医药杂环芳烃中的一种资源丰富的 小分子 . 它在治疗活性化合物中具有多种应用,包括杀真菌剂、抗生素、消炎药、降胆固醇药、抗肿瘤药等等 .
逆转录酶和细胞 DNA 聚合酶蛋白激酶的抑制剂
已知吡咯亚基抑制逆转录酶 [人类免疫缺陷病毒 1 型 (HIV-1)] 和细胞 DNA 聚合酶蛋白激酶 . 这使得它成为开发抗病毒药物的潜在候选者。
胆囊收缩素拮抗剂的合成
该化合物用于合成胆囊收缩素拮抗剂 . 胆囊收缩素是一种激素,在促进小肠内的消化中起着关键作用。
苯并吡喃类降压药的合成
它也用于合成苯并吡喃类降压药 . 这些药物用于治疗高血压。
氮杂环庚二酮的合成
该化合物用于合成氮杂环庚二酮 . 氮杂环庚二酮是一类在各种生物活性中显示出潜力的化合物。
作用机制
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell signaling and regulation.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化分析
Biochemical Properties
1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. For instance, 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid has been shown to interact with kinases, which are enzymes that play a crucial role in cell signaling and regulation. By binding to the active site of these enzymes, 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid can inhibit their activity, leading to alterations in downstream signaling pathways .
Cellular Effects
The effects of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid has been observed to modulate the expression of genes involved in apoptosis, or programmed cell death. This modulation can lead to either the promotion or inhibition of apoptosis, depending on the cellular context . Additionally, 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid can inhibit kinase activity by binding to the ATP-binding site, preventing the phosphorylation of target proteins . Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound can selectively inhibit specific enzymes without causing significant toxicity . At higher doses, 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical or cellular effect . These dosage-dependent effects are crucial for determining the therapeutic window of this compound in preclinical studies.
Metabolic Pathways
1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . The metabolic flux of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid can influence the levels of other metabolites within the cell, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . The distribution of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid within tissues can also be influenced by its binding to plasma proteins, which can affect its bioavailability and localization .
Subcellular Localization
The subcellular localization of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . The localization of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
属性
IUPAC Name |
1-benzyl-3-cyanopyrrole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c14-8-11-6-7-15(12(11)13(16)17)9-10-4-2-1-3-5-10/h1-7H,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSXWJNRGTYXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=C2C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(tert-Butoxy)carbonyl]-4,4-difluoro-3,3-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B1314801.png)
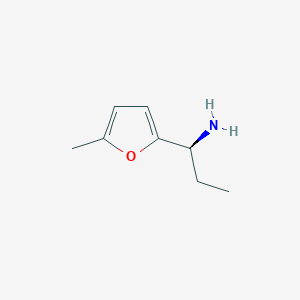

![cis-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1314806.png)
![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B1314809.png)
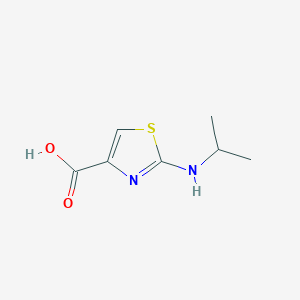
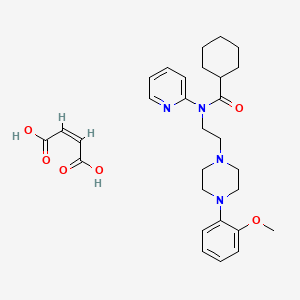
![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)
